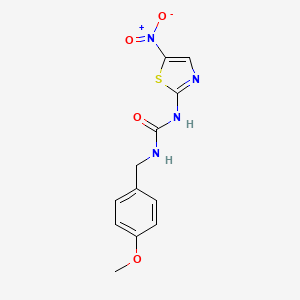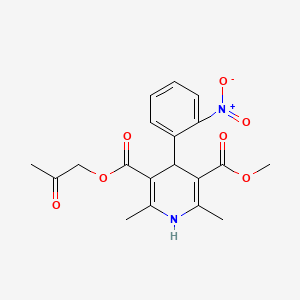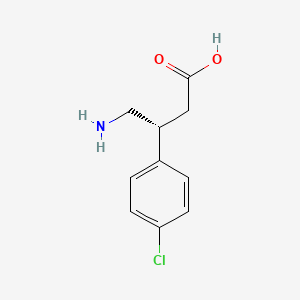
Alisporivir
Übersicht
Beschreibung
Alisporivir is a cyclophilin inhibitor that has shown promise in the treatment of various viral infections, including hepatitis C. Unlike other cyclophilin inhibitors, this compound does not have immunosuppressive effects, making it a safer option for long-term use . It is synthesized from ciclosporin and has a complex structure that allows it to inhibit cyclophilin A effectively .
Wissenschaftliche Forschungsanwendungen
Alisporivir has a wide range of scientific research applications. It has been extensively studied for its antiviral properties, particularly against hepatitis C . Additionally, it has shown potential in treating Duchenne muscular dystrophy and Alzheimer’s disease . Research has also indicated its effectiveness in improving mitochondrial function in skeletal muscles and alleviating mitochondrial dysfunction in diabetic mice .
Wirkmechanismus
Alisporivir exerts its effects by inhibiting cyclophilin A, a host protein that plays a crucial role in viral replication . By blocking the interaction between cyclophilin A and the nonstructural 5A protein of the hepatitis C virus, this compound effectively inhibits viral replication . This unique mechanism of action sets it apart from other antiviral drugs that target viral proteins directly.
Safety and Hazards
Zukünftige Richtungen
Alisporivir is being researched for potential use in the treatment of COVID-19 . It is suggested that this compound should be tested without delay on both virological and clinical endpoints in patients with or at risk of severe forms of SARS-CoV-2 infection . A Phase II trial is underway to evaluate the efficacy and safety of this compound for the treatment of early stage, hospitalised COVID-19 patients .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alisporivir is synthesized through a series of steps involving the modification of ciclosporin. The synthesis involves the use of triphosgene in an organic solvent to dissolve the peptide chain, followed by a series of reactions under inert gas protection . The process includes multiple reaction steps, pH adjustments, and purification stages to achieve high yield and purity .
Industrial Production Methods: The industrial production of this compound involves the use of cyclic undecapeptides. The process includes the opening of cyclosporin derivatives and subsequent preparation of cyclic polypeptides . This method ensures the scalability and consistency required for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Alisporivir undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include triphosgene, organic solvents, and inert gases . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major product formed from these reactions is this compound itself, which is a cyclic undecapeptide with a specific structure that allows it to inhibit cyclophilin A .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Alisporivir include ciclosporin, which is also a cyclophilin inhibitor but has immunosuppressive effects . Other similar compounds include non-immunosuppressive analogs of cyclosporin A, such as NIM811 .
Uniqueness: What makes this compound unique is its lack of immunosuppressive effects, making it a safer option for long-term use . Its ability to inhibit cyclophilin A without affecting the immune system sets it apart from other cyclophilin inhibitors.
Eigenschaften
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)-25,30-diethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,27,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21,24-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H113N11O12/c1-26-29-30-40(16)52(75)51-56(79)66-44(27-2)59(82)68(20)43(19)58(81)74(28-3)49(38(12)13)55(78)67-48(37(10)11)62(85)69(21)45(31-34(4)5)54(77)64-41(17)53(76)65-42(18)57(80)70(22)46(32-35(6)7)60(83)71(23)47(33-36(8)9)61(84)72(24)50(39(14)15)63(86)73(51)25/h26,29,34-52,75H,27-28,30-33H2,1-25H3,(H,64,77)(H,65,76)(H,66,79)(H,67,78)/b29-26+/t40-,41+,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLROWHGDTNFZBH-XEMWPYQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H113N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027752 | |
| Record name | Alisporivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1216.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
254435-95-5 | |
| Record name | Alisporivir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254435955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alisporivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12139 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alisporivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)â??25,30â??diethyl-33â??[(1R,2R,4E)â??1-hydroxy-2â??methylhexâ??4â??enâ??1â??yl]-1,4,7,10,12,15,19,27,28â??nonamethyl-6,9,18â??tris(2â??methylpropyl)-3,21,24â??tri(propanâ??2â??yl)-1,4,7,10,13,16,19,22,25,28,31â??undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32â??undecone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALISPORIVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBP9099AA6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Alisporivir (Debio-025)?
A1: this compound primarily targets cyclophilins (Cyps), a family of proteins with peptidyl-prolyl cis-trans isomerase enzymatic activity. []
Q2: How does this compound exert its antiviral effects?
A2: this compound binds to cyclophilin A (CypA), a crucial host factor in the replication cycle of several viruses, including Hepatitis C Virus (HCV). This binding inhibits CypA's activity, disrupting viral replication. [, ]
Q3: What is the role of cyclophilin A in the hepatitis C virus (HCV) lifecycle?
A3: CypA is essential for HCV replication. This compound disrupts this process by binding to CypA and inhibiting its activity. [, ]
Q4: What downstream effects are observed upon this compound binding to cyclophilin D (CypD)?
A4: this compound binding to CypD inhibits the mitochondrial permeability transition pore (mPTP) opening. This inhibition has been shown to:
- Prevent HCV protein-mediated decrease in cell respiration. []
- Prevent collapse of mitochondrial membrane potential. []
- Reduce overproduction of reactive oxygen species in mitochondria. []
- Prevent mitochondrial calcium overload. []
- Improve functional recovery and reduce mortality following acute myocardial infarction in mice. []
Q5: Does this compound's interaction with cyclophilins lead to immunosuppression?
A5: No, despite being a cyclosporine A analog, this compound does not exhibit immunosuppressive effects. This is because its specific structural features prevent interaction with calcineurin, a protein phosphatase involved in the immune response. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: While the provided research papers do not explicitly mention the molecular formula and weight of this compound, they highlight its structural similarity to cyclosporine A with specific modifications, including N-methyl-D-alanine and N-ethyl-L-valine at positions 3 and 4. []
Q7: Have computational methods been used to study this compound and its interactions?
A7: Yes, in silico docking studies and molecular dynamic simulations were used to predict the strong interaction of this compound with PfCyclophilin 19B in the context of malaria. These predictions were later confirmed through biophysical assays. [, ]
Q8: How do structural differences between this compound and Cyclosporin A impact their activity?
A8: While both molecules bind to cyclophilins, this compound lacks the immunosuppressive effects of Cyclosporin A. This is attributed to the N-ethyl-L-valine at position 4 in this compound, which prevents the complex from interacting with calcineurin, a key player in the immune response. [, ]
Q9: What is the impact of the D320E mutation in the NS5A protein of HCV on this compound resistance?
A10: The D320E mutation in NS5A can confer low-level resistance to this compound, likely by reducing the dependence on CypA-mediated isomerization of NS5A. []
Q10: What is known about the stability and formulation of this compound?
A10: The research papers primarily focus on this compound's mechanism of action and efficacy. Information about its stability under various conditions and specific formulation strategies is not extensively discussed.
Q11: What is the pharmacokinetic profile of this compound?
A12: this compound demonstrates favorable pharmacokinetics, making it suitable for once-daily oral administration. [, , ]
Q12: How is this compound metabolized in the body?
A13: this compound is a substrate and inhibitor of CYP3A4, a key drug-metabolizing enzyme in the liver. Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) can significantly alter this compound exposure. []
Q13: Does this compound interact with drug transporters?
A14: Yes, in vitro data suggest that this compound is an inhibitor of P-glycoprotein (P-gp), a drug transporter involved in drug efflux. This interaction could potentially impact the absorption and distribution of co-administered drugs. []
Q14: Does the co-administration of this compound with other drugs affect its pharmacokinetics?
A15: Yes, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases this compound exposure, while CYP3A4 inducers (e.g., rifampin) decrease its exposure. Azithromycin, a weak CYP3A4 inhibitor, does not significantly affect this compound pharmacokinetics. []
Q15: How does the presence of pegylated interferon (Peg-IFN) influence this compound's pharmacokinetics?
A16: Co-administration of this compound with Peg-IFN, specifically at a dose of 1000 mg, leads to decreased elimination of this compound, resulting in increased drug exposure. []
Q16: Has this compound shown antiviral activity in cell culture models of HCV infection?
A18: Yes, this compound effectively inhibits HCV replication in various cell culture models, including HCV replicons and cells infected with different HCV genotypes. [, , , , , , ]
Q17: What is the effect of this compound on HBV replication?
A19: this compound has been shown to reduce both intracellular and secreted HBV DNA levels in cell lines, suggesting it can interfere with multiple stages of the HBV replication cycle. [, , ]
Q18: Does this compound impact hepatitis B surface antigen (HBsAg) production?
A20: Yes, this compound treatment has been shown to reduce both the production and secretion of HBsAg in cell culture models. [, ]
Q19: How does this compound affect SARS-CoV-2 infection in vitro?
A21: this compound demonstrates potent antiviral activity against SARS-CoV-2 in Vero E6 cells, inhibiting viral RNA production and targeting a postentry step in the viral life cycle. []
Q20: How does this compound impact malaria infection?
A22: this compound exhibits potent antimalarial activity against both chloroquine-resistant and artemisinin-resistant strains of Plasmodium falciparum by targeting PfCyclophilin 19B. [, ]
Q21: Has this compound demonstrated efficacy in clinical trials for chronic hepatitis C?
A25: Yes, Phase I and II clinical trials have demonstrated that this compound can significantly reduce viral load in HCV-infected patients, both treatment-naïve and treatment-experienced, across various genotypes. [, , , , ]
Q22: How easily does resistance to this compound develop?
A26: this compound is associated with a high genetic barrier to resistance. In vitro selection of resistant replicons took significantly longer compared to other classes of HCV inhibitors. [, , ]
Q23: Does cross-resistance exist between this compound and other HCV antivirals?
A28: this compound demonstrates a lack of cross-resistance with direct-acting antivirals (DAAs) targeting different HCV proteins like NS3 protease, NS5B polymerase, and NS5A. This makes it a promising candidate for combination therapies, especially in cases of DAA resistance. [, , ]
Q24: What is the safety profile of this compound?
A29: Clinical trials have shown that this compound is generally well-tolerated. The most frequent adverse events were similar to those observed with pegylated interferon and ribavirin. [, ]
Q25: What analytical techniques have been employed to study this compound?
A25: Several analytical techniques were used to investigate this compound and its interactions, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to study the interaction of this compound with CypA, identify binding sites, and analyze conformational changes in NS5A peptides. [, , , ]
- In silico docking studies and molecular dynamic simulations: Used to predict and analyze the interaction of this compound with PfCyclophilin 19B. [, ]
- Real-time PCR (qPCR): Used to quantify HCV and HBV DNA levels in cell culture models. [, , , , ]
- ELISA: Used to assess HBsAg levels in cell culture supernatants. [, ]
- Western Blot: Employed to analyze protein expression levels, including viral proteins and cyclophilins. [, , , , ]
Q26: What challenges are associated with the solubility of this compound and its analogues?
A32: this compound and its analogues are known for their low solubility in water. This property presents challenges for experimental characterization and potentially impacts their bioavailability. []
Q27: Does this compound induce an immune response?
A33: While this compound itself is not known to be immunogenic, its use in combination with other antiviral agents, particularly pegylated interferon, can elicit immune responses. [, ]
Q28: What is the historical context of this compound development?
A35: this compound emerged from research efforts aiming to develop non-immunosuppressive cyclosporin A analogs with potent antiviral activity. It was investigated as a potential treatment option for chronic hepatitis C, particularly in combination with pegylated interferon and ribavirin. [, ]
Q29: How has the research on this compound contributed to cross-disciplinary applications?
A29: Research on this compound has advanced our understanding of cyclophilin biology and their role in various diseases. It has highlighted the potential of host-targeting antiviral therapies and paved the way for exploring cyclophilin inhibitors in other therapeutic areas, including:
- Malaria: Targeting PfCyclophilin 19B as a novel therapeutic strategy. [, ]
- Duchenne muscular dystrophy: Investigating the role of cyclophilin D and mPTP in muscle degeneration and exploring therapeutic strategies to improve muscle function and mitochondrial health. [, ]
- Acute myocardial infarction: Studying the cardioprotective effects of mPTP inhibition and its potential to improve functional recovery. []
- Cancer: Exploring the role of CypA in cancer progression and metastasis, particularly its interaction with the Crk adaptor protein. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



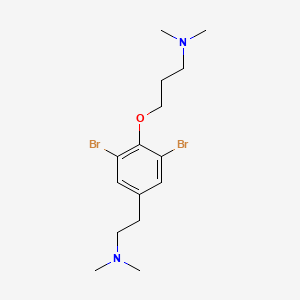
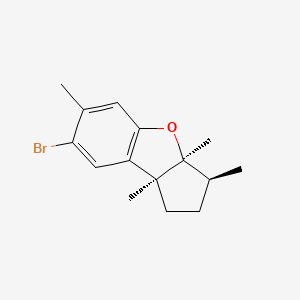
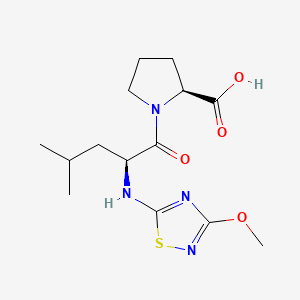

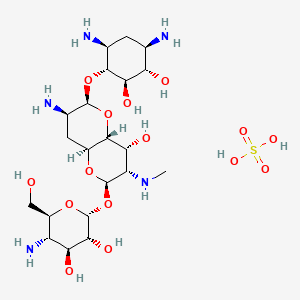

![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide](/img/structure/B1665153.png)
